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Introduction
The Bicinchoninic Acid (BCA) assay is a widely used, sensitive method for the colorimetric

detection and quantification of total protein. A key advantage of the BCA assay is its

compatibility with a wide range of substances commonly found in protein samples, including

many detergents. Detergents are often essential for solubilizing, stabilizing, and denaturing

proteins, particularly membrane proteins. However, their presence can interfere with the

accuracy of protein quantification. This document provides a detailed protocol for performing

the BCA assay on protein samples containing detergents, including methods to mitigate

interference and ensure accurate results.

The principle of the BCA assay involves two main reactions. First, under alkaline conditions,

peptide bonds in the protein reduce Cu²⁺ ions from the copper(II) sulfate reagent to Cu¹⁺. The

amount of Cu¹⁺ produced is proportional to the amount of protein present. In the second

reaction, two molecules of bicinchoninic acid chelate with one Cu¹⁺ ion, forming a purple-

colored complex that exhibits strong absorbance at 562 nm.[1] This color change is linear over

a broad range of protein concentrations, allowing for accurate quantification.
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The compatibility of the BCA assay with various detergents is concentration-dependent. Below

is a summary of the maximum compatible concentrations for commonly used detergents in a

standard microplate or test-tube BCA assay. Exceeding these concentrations may lead to

inaccurate protein measurements.

Detergent Maximum Compatible Concentration (%)

Non-ionic

Brij-35 5%

Brij-52 1%

Nonidet P-40 (NP-40) 5%

Triton X-100 5%[2][3]

Triton X-114 1%[2]

Tween 20 5%[2][4]

Tween 60 5%[2]

Tween 80 5%[2]

Octyl β-glucoside 5%

Zwitterionic

CHAPS 5%

CHAPSO 5%

Zwittergent 3-14 1%[2]

Ionic

Sodium Dodecyl Sulfate (SDS) 5%

Deoxycholic acid 5%

Note: These values are guidelines. It is recommended to test specific buffers for interference.

[5]
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Experimental Protocols
Method 1: Standard BCA Assay for Samples within
Compatible Detergent Concentrations
This protocol is suitable for protein samples where the detergent concentration is at or below

the recommended maximum compatible concentration.

Materials:

BCA Reagent A (contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and

sodium tartrate in an alkaline solution)

BCA Reagent B (contains 4% copper(II) sulfate)

Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)

Dilution Buffer (same as the sample buffer, including the detergent)

96-well microplate

Microplate reader capable of measuring absorbance at 562 nm

Incubator set to 37°C

Procedure:

Preparation of Protein Standards:

Prepare a series of protein standards by diluting the BSA stock solution with the dilution

buffer. A typical concentration range is 20 to 2000 µg/mL.[2] It is crucial that the standards

are prepared in the same buffer as the unknown samples to account for any minor

interference from the buffer components.[6]

Preparation of Working Reagent (WR):

Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent

B (50:1 ratio).[2][7] The solution should initially appear turbid but will become a clear green
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solution upon mixing. Prepare enough WR for all standards and samples.

Assay Procedure (Microplate):

Pipette 25 µL of each standard and unknown sample into separate wells of the microplate

in triplicate.[2]

Add 200 µL of the WR to each well.[2]

Mix the plate thoroughly on a plate shaker for 30 seconds.[2]

Cover the plate and incubate at 37°C for 30 minutes.[2]

Cool the plate to room temperature.

Measure the absorbance at 562 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank (0 µg/mL protein standard) from the

absorbance readings of all other standards and samples.

Generate a standard curve by plotting the blank-corrected absorbance values against the

known protein concentrations of the standards.

Determine the protein concentration of the unknown samples by interpolating their

absorbance values on the standard curve.[7]

Method 2: Overcoming Detergent Interference
For samples containing detergents at concentrations above the compatible limits, one of the

following strategies can be employed.

If the protein concentration is high enough, dilute the sample with a compatible buffer to bring

the detergent concentration below the interference threshold. Ensure the final protein

concentration remains within the detection range of the assay.
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Trichloroacetic acid (TCA) precipitation, often in combination with deoxycholate (DOC) as a

carrier for low protein concentrations, is an effective method to separate proteins from

interfering substances like detergents.

Materials:

Trichloroacetic acid (TCA), 100% (w/v) solution

Sodium deoxycholate (DOC), 0.15% (w/v) solution

Acetone, ice-cold

Resuspension buffer (e.g., 1% SDS in 0.1 N NaOH)

Microcentrifuge tubes

Microcentrifuge

Procedure:

Sample Preparation:

To a 1.0 mL protein sample in a microcentrifuge tube, add 8.5 µL of 2% DOC solution.[8]

Vortex and incubate at room temperature for 15 minutes.[8]

TCA Precipitation:

Add 333 µL of 24% TCA (a 1:4 dilution of 100% TCA stock) to the sample.[8]

Vortex thoroughly.

Incubate on ice for at least 10 minutes.[9]

Centrifuge at maximum speed (e.g., 12,000 x g) for 30 minutes at 4°C.[8]

Washing the Pellet:

Carefully aspirate and discard the supernatant without disturbing the protein pellet.
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Add 200 µL of ice-cold acetone to the pellet to wash away excess TCA.[8][9]

Vortex and centrifuge at maximum speed for 5 minutes at 4°C.[8]

Repeat the acetone wash step once more.

Pellet Resuspension:

After the final wash, carefully remove the acetone and allow the pellet to air dry briefly to

remove residual acetone.

Resuspend the protein pellet in a small volume of a buffer compatible with the BCA assay

(e.g., 50 µL of 1% SDS). The resuspended sample can now be assayed using the

standard BCA protocol (Method 1).
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Caption: Chemical principle of the BCA protein assay.
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Caption: Workflow for BCA assay on detergent-containing samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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